molecular formula C19H19NO3S2 B2954440 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 896675-92-6

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2954440
CAS No.: 896675-92-6
M. Wt: 373.49
InChI Key: MJDVTJLQUBJLEE-UHFFFAOYSA-N
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Description

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of an isobutylthio group, a phenyl group, and a phenylsulfonyl group attached to the oxazole ring. The unique structure of this compound makes it a valuable molecule in various scientific research applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with isobutyric acid to form an intermediate, which is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of catalysts, such as metal catalysts or nanocatalysts, to enhance the efficiency and yield of the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced catalytic systems and automated processes ensures high purity and yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted oxazoles, and various derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14(2)13-24-19-18(25(21,22)16-11-7-4-8-12-16)20-17(23-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDVTJLQUBJLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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